molecular formula C13H18N2O3 B2664368 N'-(2-methoxyphenyl)-N-(2-methylpropyl)oxamide CAS No. 357268-80-5

N'-(2-methoxyphenyl)-N-(2-methylpropyl)oxamide

Cat. No. B2664368
CAS RN: 357268-80-5
M. Wt: 250.298
InChI Key: HJMYGCAJPZPSAY-UHFFFAOYSA-N
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Description

N'-(2-methoxyphenyl)-N-(2-methylpropyl)oxamide, also known as MPPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 227.32 g/mol. In

Scientific Research Applications

Synthetic Utility and Polymerization

N'-(2-methoxyphenyl)-N-(2-methylpropyl)oxamide, as a chemical entity, might not have direct references in the available literature under this specific name. However, exploring the broader applications of related chemical structures and functionalities can provide insight into its potential scientific research applications. Substances with similar chemical moieties, such as N-methoxy-N-methylamides (Weinreb amides), have been extensively utilized in synthetic organic chemistry.

Weinreb amides are particularly valuable for their role as intermediates in the synthesis of various compounds. They react with organometallic reagents to produce ketones without side products, a property that has been exploited in numerous synthetic endeavors. This reactivity is due to their unique ability to stabilize organometallic reagents, facilitating controlled nucleophilic addition to the carbonyl carbon (Balasubramaniam & Aidhen, 2008).

Another relevant aspect of research involves the controlled polymerization of related monomers. For instance, poly(N-isopropylacrylamide) (PNIPAM), a thermoresponsive polymer, has been synthesized through RAFT polymerization, a technique that allows precise control over the molecular weight and architecture of the polymers. This process utilizes chain transfer agents and initiating species at room temperature to yield polymers with characteristics of a controlled/"living" polymerization. Such polymers have broad applications in drug delivery systems (Convertine et al., 2004).

Anticancer Activity and Molecular Docking

Research on related compounds, such as dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands, has shown significant potential in vitro anticancer activity. These complexes demonstrate reactivity towards DNA and proteins, indicating their potential for therapeutic applications. Their structure-activity relationship, explored through molecular docking studies, highlights the importance of the oxamide bridge in mediating these effects (Zheng et al., 2015).

Electrochemical Properties and Catalysis

N-Oxyl compounds, including those related to the oxamide structure, exhibit diverse electrochemical properties and have found extensive use as catalysts for selective oxidation of organic molecules. These compounds, through facile redox reactions, mediate a wide range of electrosynthetic reactions, providing a greener alternative to traditional oxidation processes. The electrocatalytic applications of these compounds underscore their versatility and utility in organic synthesis and industrial processes (Nutting, Rafiee, & Stahl, 2018).

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)8-14-12(16)13(17)15-10-6-4-5-7-11(10)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMYGCAJPZPSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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